(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride
Overview
Description
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its role as a muscle relaxant and antispastic agent, often used in the treatment of conditions such as muscle spasticity and alcohol dependence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method involves the use of chiral catalysts to achieve enantioselective synthesis. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as chiral amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution processes or the use of biocatalysts to achieve high enantiomeric purity. The process is optimized to ensure cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as N-alkylated or N-acylated derivatives, which can have different pharmacological properties .
Scientific Research Applications
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on neurotransmitter systems, particularly the GABAergic system.
Medicine: Used in the development of drugs for treating muscle spasticity, alcohol dependence, and other neurological disorders.
Mechanism of Action
The compound exerts its effects primarily through its action on the GABA_B receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to muscle relaxation and reduced spasticity. The molecular pathways involved include the modulation of ion channels and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Baclofen: A racemic mixture of ®- and (S)-4-amino-3-(4-chlorophenyl)butanoic acid.
Gabapentin: A structural analog of GABA used in the treatment of neuropathic pain and epilepsy.
Pregabalin: Another GABA analog with similar applications to gabapentin.
Uniqueness
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is unique due to its high enantiomeric purity and specific action on GABA_B receptors, which distinguishes it from other GABA analogs that may have broader or different mechanisms of action .
Properties
IUPAC Name |
(3S)-3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXCDYJZZWKMH-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-58-7 | |
Record name | Benzenebutanoic acid, β-amino-4-chloro-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331763-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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